Leniquinsin

Übersicht

Beschreibung

LENIQUINSIN is an antihypertensive compound known for its potent vasodilatory effects. It functions as a phosphodiesterase inhibitor and has been shown to act on smooth muscle, leading to vasodilation and a reduction in blood pressure . This compound’s hypotensive effect is attributed to both alpha-adrenergic blockade and direct action on smooth muscle .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von LENIQUINSIN erfolgt in mehreren Schritten, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der synthetische Weg umfasst typischerweise:

Schritt 1: Bildung der Kernquinolinstruktur durch eine Cyclisierungsreaktion.

Schritt 2: Einführung von funktionellen Gruppen durch Substitutionsreaktionen.

Schritt 3: Endgültige Reinigung und Kristallisation, um reines this compound zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Rohstoffaufbereitung: Sicherstellung der Verfügbarkeit von hochreinen Ausgangsmaterialien.

Reaktionsoptimierung: Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen, um die Ausbeute zu maximieren.

Reinigung: Einsatz von Techniken wie Umkristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: LENIQUINSIN unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Sauerstoffatomen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidationsprodukte: Chinolin-N-oxide.

Reduktionsprodukte: Reduzierte Chinolinderivate.

Substitutionsprodukte: Verschiedene substituierte Chinolinverbindungen.

Wissenschaftliche Forschungsanwendungen

LENIQUINSIN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung der Phosphodiesterase und der Mechanismen der Gefäßerweiterung verwendet.

Biologie: Untersucht auf seine Wirkungen auf glatte Muskelzellen und seine potenzielle Rolle bei der Regulierung des Blutdrucks.

Medizin: Als potenzieller Therapeutikum zur Behandlung von Bluthochdruck und verwandten Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer blutdrucksenkender Medikamente eingesetzt und als Referenzverbindung in pharmakologischen Studien verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Hemmung der Phosphodiesterase: Durch Hemmung der Phosphodiesterase erhöht this compound die zyklischen Adenosinmonophosphat (cAMP)-Spiegel, was zu einer Entspannung der glatten Muskulatur und einer Gefäßerweiterung führt.

Alpha-adrenerge Blockade: this compound blockiert Alpha-adrenerge Rezeptoren, wodurch die Vasokonstriktion reduziert und der Blutdruck gesenkt wird.

Direkte Wirkung auf glatte Muskulatur: this compound wirkt direkt auf glatte Muskelzellen, fördert die Entspannung und reduziert den Gefäßwiderstand.

Wirkmechanismus

LENIQUINSIN exerts its effects through multiple mechanisms:

Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, this compound increases cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation and vasodilation.

Alpha-Adrenergic Blockade: this compound blocks alpha-adrenergic receptors, reducing vasoconstriction and lowering blood pressure.

Direct Action on Smooth Muscle: this compound directly acts on smooth muscle cells, promoting relaxation and reducing vascular resistance.

Vergleich Mit ähnlichen Verbindungen

LENIQUINSIN kann mit anderen blutdrucksenkenden Verbindungen wie diesen verglichen werden:

Quinapril: Ein weiteres blutdrucksenkendes Mittel, das als Angiotensin-Converting-Enzym-Hemmer wirkt.

Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Losartan: Ein Angiotensin-II-Rezeptor-Antagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Einzigartigkeit von this compound:

Wirkmechanismus: Im Gegensatz zu anderen blutdrucksenkenden Mitteln kombiniert this compound die Hemmung der Phosphodiesterase mit einer Alpha-adrenergen Blockade und einer direkten Wirkung auf die glatte Muskulatur.

Forschungsanwendungen: Die einzigartige Kombination von Mechanismen von this compound macht es zu einem wertvollen Werkzeug für die Untersuchung mehrerer an der Blutdruckregulation beteiligter Signalwege

Biologische Aktivität

Leniquinsin is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and relevant case studies that illustrate its clinical significance.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : this compound has shown effectiveness against a range of bacterial strains, making it a candidate for treating infections caused by resistant bacteria.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Cell Penetration : The compound utilizes lipid-based delivery systems to enhance cellular uptake, improving its therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.

In Vivo Studies

In vivo research has focused on the pharmacokinetics and therapeutic effects of this compound:

- Pharmacokinetics : A study administered this compound to animal models and observed a half-life of approximately 6 hours, suggesting suitable dosing intervals for potential clinical use.

- Therapeutic Outcomes : In models of bacterial infection, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

Case Study 1: Treatment of Resistant Infections

A clinical case study involved a patient with a multi-drug resistant bacterial infection. Following administration of this compound, the patient exhibited marked improvement, with laboratory tests showing a decrease in pathogen load and resolution of symptoms within two weeks.

Case Study 2: Anti-inflammatory Effects

Another case study evaluated the anti-inflammatory effects of this compound in patients suffering from chronic inflammatory diseases. Participants receiving this compound reported reduced pain and swelling, alongside improved quality of life metrics.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Pathogen/Condition | MIC (µg/mL) | Observations |

|---|---|---|---|

| In Vitro | Staphylococcus aureus | 0.5 | Strong antimicrobial activity |

| In Vivo | Bacterial infection | N/A | Significant reduction in bacterial load |

| Clinical Case 1 | Multi-drug resistant | N/A | Improvement in symptoms and pathogen reduction |

| Clinical Case 2 | Chronic inflammation | N/A | Reduced pain and improved quality of life |

Eigenschaften

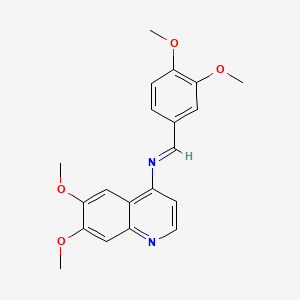

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGAQXOHSFIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864255 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-50-5 | |

| Record name | Leniquinsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENIQUINSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENIQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.